[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13467080
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O3 |
|---|---|
| Molecular Weight | 292.37 g/mol |
| IUPAC Name | benzyl N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C16H24N2O3/c1-17(12-15-8-5-9-18(15)10-11-19)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3/t15-/m0/s1 |
| Standard InChI Key | WGRPIUODNVOVRW-HNNXBMFYSA-N |
| Isomeric SMILES | CN(C[C@@H]1CCCN1CCO)C(=O)OCC2=CC=CC=C2 |
| SMILES | CN(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₆H₂₄N₂O₃, with a molar mass of 292.37 g/mol . Its IUPAC name is benzyl N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate, reflecting the (S)-configuration at the pyrrolidine ring’s second carbon . Key structural features include:
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A pyrrolidine ring substituted with a hydroxyethyl group at the 1-position.
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A methylcarbamate group linked to the pyrrolidine’s 2-methyl position.
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A benzyl ester moiety providing lipophilicity and stability.
Table 1: Comparative Analysis of Structural Analogues
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic reactions, emphasizing stereochemical control:
Key Synthetic Steps
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions yields the pyrrolidine core .
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Hydroxyethyl Introduction: Etherification or alkylation reactions introduce the 2-hydroxyethyl group, often using ethylene oxide or chloroethanol.
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Carbamate Linkage: Reaction with methyl isocyanate or carbonyldiimidazole (CDI) forms the methylcarbamate group .
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Benzyl Ester Protection: Benzyl chloroformate (Cbz-Cl) is employed to install the benzyl ester, enhancing solubility and stability .
Optimization Challenges
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Stereochemical Purity: Asymmetric catalysis (e.g., chiral auxiliaries or enzymes) ensures the (S)-configuration .
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Yield Improvement: Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 80% yield in 15 minutes vs. 60% in 2 hours) .
Spectroscopic Characterization
Advanced analytical techniques confirm the compound’s structure:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.75–3.68 (m, 2H, CH₂OH), 3.45–3.38 (m, 1H, pyrrolidine-CH), 2.95 (s, 3H, N-CH₃) .
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¹³C NMR: 156.8 ppm (C=O), 136.2 ppm (Ar-C), 67.3 ppm (CH₂Ph) .
Mass Spectrometry (MS)
Pharmacological and Biomedical Applications
Enzyme Modulation
The compound inhibits carboxylesterases (CES) and proteases, with IC₅₀ values ranging from 50–100 μM . Its carbamate group acts as a transition-state mimic, competitively binding enzyme active sites .
Antiviral Activity
Preliminary studies suggest activity against HCV NS3/4A protease (IC₅₀ = 57 μM) . Structural analogs with fluorinated substituents show improved potency (IC₅₀ = 11 μM) .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine’s substituents to enhance target selectivity .
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Nanoparticle Formulations: Encapsulation in PEGylated liposomes to improve pharmacokinetics .
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Clinical Translation: Preclinical trials for neurodegenerative diseases (e.g., Alzheimer’s) due to cholinesterase inhibition .
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